molecular formula C26H19B B1292747 1-(4-Bromophenyl)-1,2,2-triphenylethylene CAS No. 34699-28-0

1-(4-Bromophenyl)-1,2,2-triphenylethylene

Cat. No.: B1292747
CAS No.: 34699-28-0
M. Wt: 411.3 g/mol
InChI Key: MYJLJYSALGARCM-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-1,2,2-triphenylethylene is an organic compound that belongs to the class of triphenylethylenes. This compound is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to a triphenylethylene moiety. It is known for its applications in various fields, including materials science and medicinal chemistry.

Mechanism of Action

Target of Action

Similar compounds have shown potent antileishmanial and antimalarial activities . The molecular docking study conducted on Lm-PTR1, a protein target in Leishmania, justified the better antileishmanial activity of a similar compound .

Mode of Action

A similar compound has shown desirable fitting patterns in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets through a binding mechanism, leading to changes in the target’s function.

Biochemical Pathways

Similar compounds have shown inhibition effects against plasmodium berghei , suggesting that it may affect the biochemical pathways related to the life cycle of the Plasmodium parasite.

Result of Action

A similar compound has shown superior antipromastigote activity , suggesting that it may have a significant impact on the viability of promastigotes, a stage in the life cycle of certain parasites.

Biochemical Analysis

Biochemical Properties

1-(4-Bromophenyl)-1,2,2-triphenylethylene plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P-450-dependent monooxygenases, which are crucial enzymes involved in the metabolism of various substances . The interaction between this compound and these enzymes leads to the formation of metabolites that can be further studied for their biochemical properties. Additionally, this compound has been observed to undergo reduction in cationic micelles, indicating its potential role in redox reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of acetylcholinesterase, an enzyme critical for the breakdown of acetylcholine in the nervous system . Reduced activity of acetylcholinesterase can lead to impaired nerve transmission and altered cellular behavior. Furthermore, this compound has been linked to oxidative stress, which can negatively impact cellular components such as DNA, proteins, and lipids .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can also undergo degradation, leading to the formation of various degradation products . Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in cell viability, proliferation, and differentiation . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of this compound can have beneficial effects, such as enhancing certain biochemical pathways and improving cellular function . At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . These dosage-dependent effects underscore the need for careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is metabolized by cytochrome P-450 enzymes, leading to the formation of metabolites that can be further processed by other metabolic enzymes . The involvement of this compound in these pathways can influence metabolic flux and alter the levels of specific metabolites, thereby impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through specific transporters, allowing it to reach its target sites within the cell . Once inside the cell, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the bioavailability and efficacy of this compound.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been shown to localize to specific subcellular compartments, such as mitochondria, where it can exert its effects on mitochondrial function and energy metabolism . The targeting of this compound to specific organelles is facilitated by targeting signals and post-translational modifications that direct its localization . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-1,2,2-triphenylethylene can be synthesized through the condensation reaction of benzophenone and (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride . This reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-1,2,2-triphenylethylene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF) are employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Oxidized products such as ketones or carboxylic acids.

    Reduction Reactions: Reduced products such as alcohols or alkanes.

Scientific Research Applications

1-(4-Bromophenyl)-1,2,2-triphenylethylene has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromophenyl)-1,2,2-triphenylethylene is unique due to its combination of a bromine-substituted phenyl ring and a triphenylethylene moiety, which imparts distinct chemical and physical properties. Its aggregation-induced emission (AIE) characteristics make it particularly valuable in applications requiring high fluorescence and low toxicity .

Properties

IUPAC Name

1-bromo-4-(1,2,2-triphenylethenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19Br/c27-24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJLJYSALGARCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647788
Record name 1,1',1''-[2-(4-Bromophenyl)ethene-1,1,2-triyl]tribenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34699-28-0
Record name 1,1',1''-[2-(4-Bromophenyl)ethene-1,1,2-triyl]tribenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was prepared following previously published procedures. See M. Banerjee, J. Org. Chem, 2007, 72, 8054. 1-(4-Bromophenyl)-1,2,2-triphenylethanol (5) was obtained as an intermediate in the reaction as a white solid, whose dehydration was carried out in toluene in the presence of TsOH. After being washed by hexane, the crude product was purified on a silica-gel column using petroleum ether as an eluent. A white solid was obtained in 82.1% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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